4-(Cyclopentyloxy)piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately . This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting various biological pathways. The compound is categorized under piperidine derivatives, which are known for their diverse biological activities.
The compound is classified as a piperidine derivative, specifically featuring a cyclopentyloxy substituent. It is often utilized in research settings for its pharmacological properties. The hydrochloride form indicates that it is a salt derived from hydrochloric acid, enhancing its solubility in aqueous solutions, which is beneficial for biological assays and other applications.
The synthesis of 4-(cyclopentyloxy)piperidine hydrochloride typically involves several steps:
This multi-step synthetic route allows for the introduction of the cyclopentyl group while ensuring that the piperidine core remains intact.
The molecular structure of 4-(cyclopentyloxy)piperidine hydrochloride can be represented using various chemical notation systems:
InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)12-10-5-7-11-8-6-10;/h9-11H,1-8H2;1H
C1CCC(C1)OC2CCNCC2.Cl
The structure features a piperidine ring with a cyclopentyloxy group attached at the fourth position, contributing to its unique properties.
4-(Cyclopentyloxy)piperidine hydrochloride can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block for more complex organic molecules.
The mechanism of action for 4-(cyclopentyloxy)piperidine hydrochloride primarily involves its interaction with various biological targets:
The detailed understanding of these mechanisms is crucial for developing therapeutic agents based on this compound.
The physical and chemical properties of 4-(cyclopentyloxy)piperidine hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 205.72 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties are essential for determining the compound's behavior in different environments and its suitability for various applications.
4-(Cyclopentyloxy)piperidine hydrochloride has several scientific applications:
Through these applications, 4-(cyclopentyloxy)piperidine hydrochloride continues to be an important compound in both academic research and potential therapeutic developments.
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: